2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
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Description
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN6O3S and its molecular weight is 486.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
F0648-0825, also known as 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide, primarily targets the Janus kinase (JAK) pathways . JAK pathways are key hubs in the cytokine network and play a crucial role in the regulation of immunity and inflammation .
Mode of Action
F0648-0825 is a JAK inhibitor . It modulates cytokines critical to the progression of immune and inflammatory responses . By inhibiting JAK, F0648-0825 disrupts the signaling of these cytokines, thereby modulating the immune response .
Biochemical Pathways
The inhibition of JAK pathways by F0648-0825 affects the signaling of various cytokines involved in both innate and adaptive immune responses . This disruption can lead to a decrease in the inflammatory response, which is beneficial in conditions like rheumatoid arthritis .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be administered orally .
Result of Action
The inhibition of JAK pathways by F0648-0825 leads to a reduction in the inflammatory response . This can result in decreased joint damage and other symptoms in diseases characterized by inflammation, such as rheumatoid arthritis .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O3S/c22-12-5-7-14(8-6-12)29-17(9-13-10-18(30)26-20(32)24-13)27-28-21(29)33-11-19(31)25-16-4-2-1-3-15(16)23/h1-8,10H,9,11H2,(H,25,31)(H2,24,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOESBMSIWGJXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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